molecular formula C8H7NO6S B13516175 5-Sulfamoylbenzene-1,3-dicarboxylic acid CAS No. 141313-84-0

5-Sulfamoylbenzene-1,3-dicarboxylic acid

Cat. No.: B13516175
CAS No.: 141313-84-0
M. Wt: 245.21 g/mol
InChI Key: SUSROBQGNIABSP-UHFFFAOYSA-N
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Description

5-Sulfamoylbenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of sulfobenzoic acids It is characterized by the presence of a sulfonamide group (-SO2NH2) and two carboxylic acid groups (-COOH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfamoylbenzene-1,3-dicarboxylic acid typically involves the sulfonation of isophthalic acid (benzene-1,3-dicarboxylic acid) followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: Isophthalic acid is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the 5-position of the benzene ring.

    Amidation: The sulfonic acid group is then converted to a sulfonamide group by reacting with ammonia (NH3) or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Sulfamoylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Sulfamoylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Sulfamoylbenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroisophthalic acid: Similar structure but with a nitro group (-NO2) instead of a sulfonamide group.

    5-Boronoisophthalic acid: Contains a boronic acid group (-B(OH)2) instead of a sulfonamide group.

    5-Sulfo-1,3-benzenedicarboxylic acid: Contains a sulfonic acid group (-SO3H) instead of a sulfonamide group.

Uniqueness

5-Sulfamoylbenzene-1,3-dicarboxylic acid is unique due to the presence of both sulfonamide and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

141313-84-0

Molecular Formula

C8H7NO6S

Molecular Weight

245.21 g/mol

IUPAC Name

5-sulfamoylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H7NO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)(H2,9,14,15)

InChI Key

SUSROBQGNIABSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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